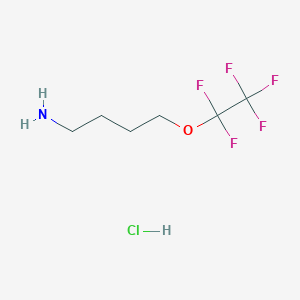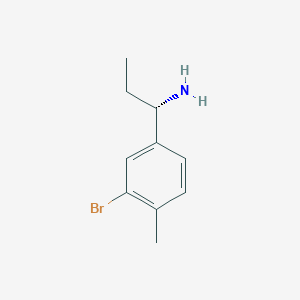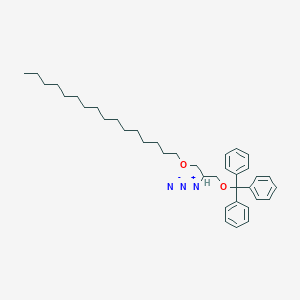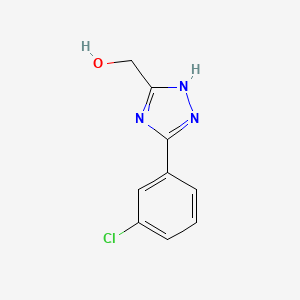
4-(Pentafluoroethyloxy)butylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pentafluoroethyloxy-butyl-ammonium chloride is a chemical compound with the molecular formula C6H12ClF5NO. It is known for its unique properties due to the presence of both ammonium and pentafluoroethyloxy groups. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentafluoroethyloxy-butyl-ammonium chloride typically involves the reaction of 4-pentafluoroethyloxy-butylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C6H12F5NO+HCl→C6H12ClF5NO+H2O
Industrial Production Methods
Industrial production of 4-Pentafluoroethyloxy-butyl-ammonium chloride involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
4-Pentafluoroethyloxy-butyl-ammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ammonium group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ammonium compounds.
Scientific Research Applications
4-Pentafluoroethyloxy-butyl-ammonium chloride is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving cell membrane interactions and ion transport.
Medicine: Potential use in drug development and delivery systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Pentafluoroethyloxy-butyl-ammonium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved include ion transport and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 4-Pentafluoroethyloxy-butylamine
- 4-Pentafluoroethyloxy-butyl-chloride
- 4-Pentafluoroethyloxy-butyl-bromide
Uniqueness
4-Pentafluoroethyloxy-butyl-ammonium chloride is unique due to the presence of both ammonium and pentafluoroethyloxy groups, which impart distinct chemical and physical properties. This makes it valuable in specific applications where these properties are advantageous.
Properties
Molecular Formula |
C6H11ClF5NO |
|---|---|
Molecular Weight |
243.60 g/mol |
IUPAC Name |
4-(1,1,2,2,2-pentafluoroethoxy)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H10F5NO.ClH/c7-5(8,9)6(10,11)13-4-2-1-3-12;/h1-4,12H2;1H |
InChI Key |
XZGZUMUVXUQDCX-UHFFFAOYSA-N |
Canonical SMILES |
C(CCOC(C(F)(F)F)(F)F)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-Amino-3-phenyl-N-[4-(piperidin-1-YL)phenyl]propanamide](/img/structure/B12110391.png)




![Methyl 1-[2-(furan-3-yl)ethyl]-1,2-dimethyl-2,3,4,5-tetrahydrobenzo[7]annulene-6-carboxylate](/img/structure/B12110431.png)
![N-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-4-methylbenzenesulfonamide](/img/structure/B12110434.png)


![Methyl 6-(3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate](/img/structure/B12110455.png)

![benzyl N-[(2S)-4-methyl-3-oxo-1-phenylpent-4-en-2-yl]carbamate](/img/structure/B12110461.png)
![2,2-dimethyl-N-[3-[(methylthio)methyl]-2-pyridyl]propionamide](/img/structure/B12110462.png)
